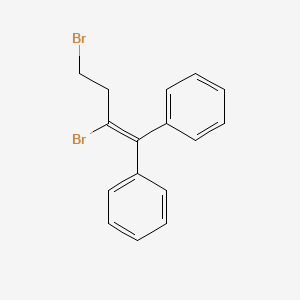
1,1'-(2,4-Dibromobut-1-ene-1,1-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-2,4-dibromo-1-butene is an organic compound characterized by the presence of two bromine atoms and two phenyl groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Diphenyl-2,4-dibromo-1-butene typically involves the bromination of 1,1-diphenyl-1-butene. This can be achieved using bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where the double bond of the butene reacts with bromine to form the dibromo compound .
Industrial Production Methods: Industrial production of 1,1-Diphenyl-2,4-dibromo-1-butene may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 1,1-Diphenyl-2,4-dibromo-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: Treatment with strong bases like potassium hydroxide (KOH) can lead to the elimination of hydrogen bromide (HBr), forming alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as KOH in ethanol.
Major Products:
Substitution: Formation of phenyl-substituted alcohols or amines.
Elimination: Formation of diphenyl-substituted alkenes.
Scientific Research Applications
1,1-Diphenyl-2,4-dibromo-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2,4-dibromo-1-butene involves its reactivity towards nucleophiles and bases. The presence of bromine atoms makes it susceptible to nucleophilic attack, leading to substitution or elimination reactions. The phenyl groups provide stability to the resulting intermediates and products .
Comparison with Similar Compounds
1,4-Dibromobutane: Similar in having two bromine atoms but differs in the absence of phenyl groups.
1,2-Dibromoethane: Another dibromo compound but with a shorter carbon chain.
1,2-Dibromobutane: Similar structure but with bromine atoms on adjacent carbons.
Uniqueness: 1,1-Diphenyl-2,4-dibromo-1-butene is unique due to the presence of phenyl groups, which influence its reactivity and stability. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
51752-40-0 |
|---|---|
Molecular Formula |
C16H14Br2 |
Molecular Weight |
366.09 g/mol |
IUPAC Name |
(2,4-dibromo-1-phenylbut-1-enyl)benzene |
InChI |
InChI=1S/C16H14Br2/c17-12-11-15(18)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
FVKJRHJYQFGAEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(CCBr)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B14659885.png)
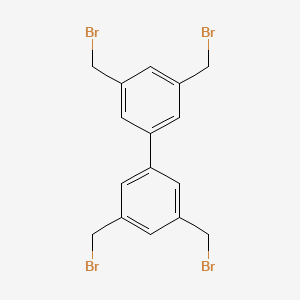
![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
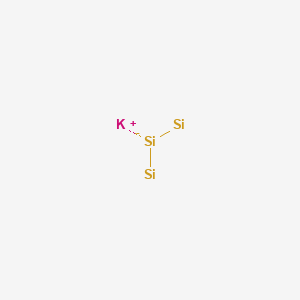


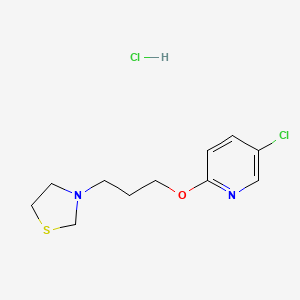
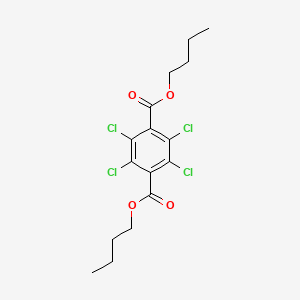


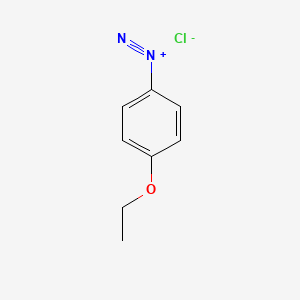

![1',4',5-Trihydroxy-3',7-dimethyl[2,2'-binaphthalene]-1,4,5',8'-tetrone](/img/structure/B14659952.png)
![3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14659953.png)
